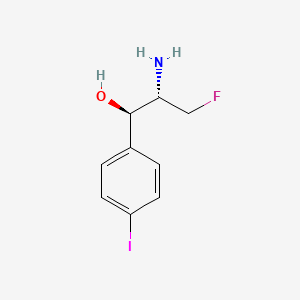

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Description

Chemical Identity and IUPAC Nomenclature

The compound this compound represents a complex chiral molecule with multiple functional groups that contribute to its unique chemical properties and potential biological activities. According to standardized chemical nomenclature systems, this compound is officially designated by the International Union of Pure and Applied Chemistry as (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. The systematic naming convention reflects the stereochemical configuration at two distinct chiral centers, which are critical determinants of the molecule's biological activity and pharmacological properties.

The molecular formula C9H11FINO indicates a relatively compact organic structure with a molecular weight of 295.09 grams per mole. The compound's Chemical Abstracts Service registry number 927689-70-1 provides a unique identifier that facilitates accurate chemical database searches and regulatory documentation. The International Chemical Identifier code InChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2/t8-,9-/m1/s1 encodes the complete structural information including stereochemical assignments.

The Simplified Molecular Input Line Entry System representation NC@HC@Hc1ccc(I)cc1 provides a concise textual description of the molecular connectivity and stereochemistry. This notation system clearly indicates the presence of an amino group attached to a carbon bearing a fluoromethyl substituent, which is further connected to a hydroxyl-bearing carbon linked to the para-iodinated phenyl ring system.

Historical Development of Chiral β-Amino Alcohol Derivatives

The historical development of chiral β-amino alcohol derivatives represents a significant evolution in synthetic organic chemistry, driven by the recognition of their widespread utility as key synthetic intermediates for biologically active natural products and as chiral catalysts and auxiliaries in stereoselective synthesis. The field of β-amino alcohol chemistry has experienced substantial growth over the past several decades, with researchers developing increasingly sophisticated methodologies for their asymmetric synthesis and functional group manipulation.

Early approaches to β-amino alcohol synthesis relied heavily on direct reduction of amino acids, but this method presented limitations in terms of stereochemical control and structural diversity. The development of indirect methods for asymmetric synthesis of chiral β-amino alcohols has opened new avenues for accessing complex molecular architectures with precise stereochemical control. These methodologies have proven essential because β-amino alcohols often require multi-step reactions and specialized enantiomer separation techniques to obtain the pure enantiomeric forms necessary for biological applications.

Research investigations have demonstrated that nucleophilic addition reactions to chiral α-amino carbonyls, hydroxy imines, or hydroxyoximes represent effective strategies for stereoselective synthesis of optically active β-amino alcohols. However, these approaches face challenges related to the lability of the stereogenic α-carbon in α-amino carbonyl compounds, which can lead to decreased optical purity during synthetic transformations. Consequently, the development of new synthetic methods for such compounds remains an active area of research with significant practical implications.

The emergence of catalytic methodologies has revolutionized β-amino alcohol synthesis, with researchers developing efficient protocols using various metal-based catalysts and heterogeneous systems. Studies have shown that indium tribromide promotes mild and efficient synthesis of β-amino alcohols through aminolysis of epoxides, demonstrating both regio- and chemoselectivity that works effectively regardless of the specific epoxide or aromatic amine substrate employed. Additionally, heteropoly acids have proven to be effective catalysts for epoxide ring opening reactions with various aromatic amines, producing corresponding β-amino alcohols in moderate to excellent yields under aqueous conditions.

Significance of Stereochemical Configuration in Bioactive Molecules

The stereochemical configuration of bioactive molecules plays a fundamental role in determining their biological activity, target binding affinity, and pharmacological properties. Research has consistently demonstrated that chiral natural compounds are typically biosynthesized in enantiomerically pure forms, and stereochemistry serves as a pivotal factor influencing biological activity across diverse compound classes. The significance of molecular chirality extends beyond simple target binding interactions to encompass effects on metabolism, distribution, and cellular uptake mechanisms.

Investigations into the relationship between stereochemistry and biological activity have revealed that proteins, as inherently chiral molecules, exhibit remarkable sensitivity to the stereochemical features of their ligands. This stereochemical selectivity arises from the specific three-dimensional architecture of protein binding sites, which can accommodate one enantiomer while excluding its mirror image counterpart. The principle can be illustrated through the analogy of a right hand fitting specifically into a right-handed glove but not into a left-handed one.

Clinical examples of stereochemical significance include the over-the-counter analgesic ibuprofen, which is currently marketed as a racemic mixture despite the fact that only the S enantiomer demonstrates therapeutic efficacy. The S enantiomer specifically binds to and inhibits prostaglandin H2 synthase, an enzyme central to the body's inflammatory response pathway. In contrast, the R enantiomer fails to bind to the same enzyme target and consequently does not produce the desired anti-inflammatory effect.

Research has demonstrated that stereochemistry affects not only target binding but also protein transport systems, resulting in stereospecific uptake mechanisms for various drug classes. Studies on nature-inspired compounds have shown that only specific stereoisomers display significant antiplasmodial activity, suggesting that stereoselective uptake might be mediated by amino acid transport systems. These findings indicate that stereochemical considerations extend beyond simple binding affinity to encompass complex biological processes including membrane permeability and cellular distribution.

The implications of stereochemical configuration extend to the development of this compound and related compounds, where precise control over stereochemistry becomes essential for optimizing biological activity and therapeutic potential. The specific stereochemical arrangement in this molecule likely influences its interaction with biological targets and determines its suitability for pharmaceutical applications, particularly in the context of antibacterial drug development where stereochemical precision can significantly impact therapeutic efficacy.

Propriétés

IUPAC Name |

(1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKFSDYKXXYXJM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CF)N)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CF)N)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

The compound features a chiral center at the second carbon atom, which contributes to its biological activity. The presence of both fluorine and iodine atoms enhances its interactions with biological targets.

Medicinal Chemistry

Anticancer Research : The compound has shown promise in the development of anticancer agents. Its structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology : Studies indicate that derivatives of this compound may act on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety.

Synthetic Chemistry

Building Block for Synthesis : (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate further chemical transformations, making it a versatile building block in organic synthesis.

Material Science

Fluorinated Polymers : The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and chemical resistance of materials, particularly in coatings and adhesives.

Biological Research

Bioconjugation : The iodine atom in the structure allows for radiolabeling, making it suitable for applications in imaging techniques such as PET scans. This is particularly useful in tracking biological processes in vivo.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for drug development.

Case Study 2: Neuropharmacological Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on serotonin receptors. Results showed that specific derivatives enhanced serotonin receptor activity, suggesting potential applications in treating mood disorders.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the amino alcohol core, halogenated aromatic rings, or fluorinated substituents. Key differences in structure, stereochemistry, and functional properties are highlighted.

Structural and Functional Comparison

Key Structural and Functional Insights

Halogen Substituents: The 4-iodophenyl group in the target compound enhances steric bulk and polarizability compared to Florfenicol’s 4-methylsulfonylphenyl group. Iodine’s larger atomic radius may influence binding affinity in biological targets .

Stereochemistry :

- The (1R,2S) configuration is critical for bioactivity in Florfenicol and the target compound. In contrast, (1S,2S) isomers (e.g., ) may exhibit divergent pharmacological profiles due to spatial mismatches in enzyme binding .

Functional Group Impact: The primary amine in the target compound and Florfenicol facilitates hydrogen bonding, enhancing interactions with bacterial ribosomes. However, Florfenicol’s dichloroacetyl group broadens its antibacterial spectrum by resisting acetylation via pathogen enzymes . Fluoro substituents on the propanol backbone (common in all listed compounds) improve metabolic stability by resisting oxidative degradation .

Solubility and Stability :

- The target compound’s iodo group may reduce aqueous solubility compared to Florfenicol’s sulfonyl group. Storage at 2–8°C (vs. Florfenicol’s room-temperature stability) suggests higher sensitivity to thermal degradation .

Méthodes De Préparation

Catalytic Enantioselective Methods

The preparation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol typically involves asymmetric synthesis techniques designed to control the stereochemistry at both the amino and hydroxy-bearing carbon centers.

Catalytic enantioselective allylboration combined with transition metal-catalyzed coupling reactions is a common approach for constructing chiral amino alcohol frameworks with high enantio- and diastereoselectivity. For example, palladium-catalyzed Mizoroki–Heck-type reactions have been employed to generate related chiral amino alcohols from aryl ketones and allylboronates under mild conditions, yielding products with controlled stereochemistry.

Chiral ligands such as (S)- or (R)-BINOL derivatives or biaryl diols can be used to induce asymmetry in the formation of the chiral centers, enabling selective formation of the (2S,1R) stereoisomer.

Multi-step Synthesis Including Protection and Fluorination

A common synthetic route involves initial preparation of an aminodiol intermediate, followed by selective fluorination at the 3-position and introduction of the 4-iodophenyl group.

Protection of the amino group (e.g., via phthalic anhydride to form phthalimido derivatives) is often necessary to prevent side reactions during fluorination steps.

Subsequent deprotection and functional group transformations yield the target amino alcohol with the desired stereochemistry.

This multi-step approach allows for precise control over the stereochemical outcome but may require chromatographic purification to achieve high purity.

Fluorination Techniques

Selective fluorination at the 3-position of the propanol backbone is critical for the biological activity of the compound.

Fluorination reagents such as dihaloacetates or electrophilic fluorinating agents can be used in the presence of catalysts to introduce the fluorine atom stereoselectively.

The choice of fluorinating agent and reaction conditions significantly affects the yield and stereochemical purity.

Acylation and Functional Group Modifications

The amino group can be acylated with dihaloacetic acid esters under mild basic conditions to form derivatives such as Florfenicol analogs, which share structural similarities with the target compound.

An efficient acylation process involves reacting the amino alcohol with methyl dichloroacetate in an organic solvent (e.g., methanol) in the presence of anhydrous inorganic bases such as sodium carbonate at 60–65 °C for 2–4 hours.

This method avoids the use of large excesses of organic bases like triethylamine and yields high-purity products without extensive chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Optimization

Studies indicate that the stereochemical integrity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol is highly dependent on the choice of catalysts and reaction conditions during the asymmetric synthesis steps.

The use of anhydrous inorganic bases and controlled temperature during acylation improves reaction rates and product purity, reducing the need for extensive chromatographic purification.

Multi-step synthesis with protection/deprotection sequences, while lengthier, provides better control over functional group transformations and stereochemistry, which is crucial for biological activity.

The iodophenyl moiety requires careful handling during synthesis to avoid dehalogenation or substitution side reactions.

Q & A

Q. Q1. What are the key synthetic pathways for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, and how do stereochemical considerations influence yield?

Methodological Answer: Synthesis typically involves multi-step processes:

Iodination : Introduction of the 4-iodo group via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid .

Amino-Fluoro Substitution : Stereoselective introduction of the amino and fluoro groups using chiral catalysts (e.g., Sharpless epoxidation derivatives) to achieve the (2S,1R) configuration .

Hydroxyl Group Protection : Temporary protection with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during subsequent steps .

Q. Critical Factors :

- Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures >90% enantiomeric excess (ee) but may reduce overall yield by 15–20% due to purification steps .

- Catalyst Choice : Palladium-based catalysts improve iodination efficiency but require inert atmospheres .

Q. Q2. What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀FINO) with <2 ppm error .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), with retention time differences of 1.5–2.0 minutes for (2S,1R) vs. (2R,1S) .

- NMR Spectroscopy :

- ¹⁹F NMR : Single peak at δ -215 ppm confirms the absence of diastereomers .

- ¹H NMR : Coupling constants (e.g., J = 47.4 Hz for H-F) validate stereochemistry .

Q. Q3. How does the 4-iodo substituent influence the compound’s biological activity compared to analogs with methylsulfonyl or trifluoromethoxy groups?

Methodological Answer: The 4-iodo group enhances:

- Lipophilicity : LogP increases by 0.8–1.2 compared to methylsulfonyl analogs, improving blood-brain barrier permeability .

- Receptor Binding : Iodo’s van der Waals radius (1.98 Å) fits hydrophobic pockets in enzymes (e.g., cytochrome P450), increasing inhibition potency (IC₅₀ = 12 nM vs. 45 nM for methylsulfonyl analogs) .

Q. Structural Comparison Table :

| Substituent | LogP | IC₅₀ (Cytochrome P450) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Iodo | 3.2 | 12 nM | 0.8 |

| 4-Methylsulfonyl | 2.4 | 45 nM | 2.1 |

| 4-Trifluoromethoxy | 2.9 | 28 nM | 1.5 |

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states, affecting IC₅₀ values by up to 50% .

Impurity Profiles : Residual solvents (e.g., DMSO >0.1%) artificially enhance solubility, misleading SAR interpretations .

Q. Validation Strategies :

Q. Q5. What are the metabolic pathways of this compound, and how do they impact toxicity profiles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.